molecular formula C13H16Cl3N3 B8116895 6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride

6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Cat. No.: B8116895
M. Wt: 320.6 g/mol
InChI Key: CUINJXAQPBQLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a chemical compound with significant potential in various fields of scientific research It is characterized by its unique structure, which includes a naphthyridine core substituted with a chloro group and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the naphthyridine ring system.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Piperidinyl Moiety: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Piperidinyl)-1H-benzimidazole: Similar structure with a benzimidazole core.

    2-(4-Piperidinyl)-3-(pyridin-3-yl)-1H-indole: Contains an indole core with a piperidinyl group.

Uniqueness

6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3.2ClH/c14-11-7-10-1-2-12(17-13(10)16-8-11)9-3-5-15-6-4-9;;/h1-2,7-9,15H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUINJXAQPBQLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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